3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-
Description
The field of organic and medicinal chemistry is in a constant state of evolution, driven by the synthesis and investigation of novel molecular structures. Within this landscape, 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- represents a confluence of established chemical motifs and modern synthetic strategies, sparking interest for its potential applications. The compound's structure, featuring a pyrazolidinone core attached to a trifluoromethylphenyl group, is the focus of ongoing academic exploration.
The pyrazolidinone scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group, has a notable history in chemical science. Although the first preparation of a pyrazolidinone derivative, 1-phenyl-3-pyrazolidinone, occurred in 1890, its unique properties remained largely unexplored until the mid-20th century. wikipedia.org In 1940, J. D. Kendall of Ilford Limited discovered the potent reducing properties of this compound, which became known by the trade name Phenidone (B1221376). wikipedia.orgdbpedia.org This discovery was a significant milestone, leading to its widespread use as a photographic developing agent, often demonstrating 5 to 10 times the developing power of its predecessor, Metol. wikipedia.orggoldstreetstudios.com.au
The feasibility of large-scale production of Phenidone was not realized until 1951, after which its application in photography became commonplace. wikipedia.orgdbpedia.org Beyond photography, the pyrazolidinone core has been identified as a dual inhibitor of cyclooxygenase and lipoxygenase, enzymes involved in inflammatory pathways. wikipedia.org The synthesis of the basic pyrazolidinone structure can be achieved by heating phenylhydrazine (B124118) with 3-chloropropanoic acid. wikipedia.org The historical development and versatile applications of the pyrazolidinone core have established it as a valuable heterocyclic system in organic chemistry.
The introduction of a trifluoromethyl (-CF3) group onto a phenyl ring is a widely employed strategy in modern organic and medicinal chemistry. mdpi.comhovione.com The trifluoromethyl group possesses unique electronic and steric properties that can profoundly influence a molecule's characteristics. nbinno.com Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, thereby affecting molecular interactions. nbinno.comwikipedia.org
From a pharmaceutical perspective, the trifluoromethyl group is highly valued for its ability to enhance the metabolic stability and lipophilicity of a compound. mdpi.comnbinno.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic breakdown and increasing a drug's half-life. mdpi.com This increased lipophilicity can also improve cell membrane permeability and bioavailability. nbinno.com Consequently, the trifluoromethylphenyl moiety is a key component in numerous approved drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org The strategic placement of this group is a critical tool for fine-tuning the physicochemical and pharmacokinetic profiles of new chemical entities. mdpi.comhovione.com
Current research on 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- and its analogues is predominantly focused on their potential as novel therapeutic agents, particularly in the realm of antimicrobials. nih.govrsc.org Scientists are actively designing and synthesizing libraries of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) and pyrazolidinone derivatives to evaluate their biological activities. nih.govrsc.org
A significant area of investigation is their efficacy against antibiotic-resistant bacteria, a pressing global health concern. rsc.org Studies have shown that several of these compounds are effective growth inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.govresearchgate.net Research has also demonstrated the ability of these compounds to prevent the formation of and eradicate established bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics. rsc.orgresearchgate.net The trifluoromethyl group appears to play a role in reducing toxicity to human cells while maintaining potent antibacterial activity. nih.govrsc.org
The following interactive table summarizes the minimum inhibitory concentration (MIC) values for a selection of trifluoromethylphenyl-substituted pyrazole derivatives against various bacterial strains, as reported in recent studies. mdpi.com
| Compound | Phenyl Substitution | S. aureus (MIC in µg/mL) | S. epidermidis (MIC in µg/mL) | Enterococcus spp. (MIC in µg/mL) | B. subtilis (MIC in µg/mL) |
| 1 | Phenyl | >8 | >8 | >8 | >8 |
| 2 | 4-Isopropylphenyl | 1-2 | 2 | 2 | 2 |
| 3 | 4-tert-Butylphenyl | 1 | 1 | 1 | 1 |
| 7 | 3-Fluorophenyl | 2-4 | 4 | 4 | 4 |
| 8 | 4-Fluorophenyl | 1-2 | 2 | 2 | 2 |
| 9 | 4-Chlorophenyl | 1 | 1 | 1-2 | 1 |
| 19 | 3,4-Dichlorophenyl | 0.5-1 | 0.5 | 0.5 | 0.25 |
| 20 | 3,5-Dichlorophenyl | 0.5-1 | 0.5 | 0.5 | 0.5 |
| 22 | 3-(Trifluoromethyl)phenyl | 1-2 | 1 | 1-2 | 1 |
| 23 | 4-(Trifluoromethyl)phenyl | 1 | 1 | 1 | 1 |
Data sourced from studies on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. mdpi.com
The primary direction of current research is the development of potent and selective antimicrobial agents to combat the rise of multidrug-resistant pathogens. nih.gov The focus is on optimizing the pyrazolidinone scaffold and its substitutions to enhance bactericidal activity and improve pharmacokinetic properties. mdpi.comnih.gov Investigations into the mechanism of action of these compounds suggest they may have multiple cellular targets, which could be advantageous in preventing the development of bacterial resistance. rsc.orgresearchgate.net
Despite promising results, significant challenges remain. The synthesis of these complex molecules, particularly achieving high yields and stereoselectivity for chiral derivatives, can be difficult. rug.nlacs.orgacs.org Several chemical and biocatalytic methods are being explored to create enantiomerically pure pyrazolidinones, which are valuable as chiral building blocks for pharmaceuticals. rug.nlacs.orgacs.org Furthermore, a deeper understanding of the structure-activity relationships is necessary to rationally design more effective and less toxic compounds. Future research will likely involve more extensive in vivo studies to validate the therapeutic potential of these promising molecules. The development of straightforward and efficient synthetic routes, such as rhodium(III)-catalyzed redox-neutral annulation, is also an active area of research to access diverse pyrazolidinone-based structures. rsc.org
Structure
3D Structure
Properties
CAS No. |
58773-10-7 |
|---|---|
Molecular Formula |
C10H11FN2O |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-[3-(fluoromethyl)phenyl]pyrazolidin-3-one |
InChI |
InChI=1S/C10H11FN2O/c11-7-8-2-1-3-9(6-8)13-5-4-10(14)12-13/h1-3,6H,4-5,7H2,(H,12,14) |
InChI Key |
AMPILGGJICHMMH-UHFFFAOYSA-N |
SMILES |
C1CN(NC1=O)C2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1CN(NC1=O)C2=CC=CC(=C2)CF |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Pyrazolidinone, 1 3 Trifluoromethyl Phenyl
Novel Synthetic Routes for the Pyrazolidinone Core
The construction of the 3-pyrazolidinone ring system is central to the synthesis of the target compound. Various strategies have been developed, ranging from classical condensation reactions to modern catalytic and cascade processes.
The most direct and widely used method for synthesizing the 3-pyrazolidinone core involves the cyclocondensation reaction between a hydrazine derivative and a three-carbon building block, typically an α,β-unsaturated carboxylic acid derivative or a β-halopropionyl derivative. arkat-usa.org For the target compound, this involves the reaction of 3-(trifluoromethyl)phenylhydrazine with a suitable acrylate, such as ethyl acrylate. The reaction mechanism proceeds through an initial Michael addition of the substituted hydrazine to the electron-deficient double bond of the acrylate, forming a hydrazino-propionate intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, eliminating ethanol to yield the final pyrazolidinone ring.
More advanced strategies include cascade reactions. A notable example is the cascade Michael/intramolecular transamidation reaction, which can be employed with specialized substrates to form highly functionalized pyrazolidinone systems in a single step. researchgate.net Another powerful method is the [3+2] cycloaddition of azomethine imines with alkenes. nih.gov In this approach, an azomethine imine, generated in situ from a hydrazone, reacts with an olefin to directly form the five-membered pyrazolidinone ring. This method offers a high degree of control over the substitution pattern of the resulting heterocycle. nih.gov
Finally, electrochemical methods present a novel approach. The electroreductive synthesis from N-nitroso compounds can lead to the formation of hydrazines, which then undergo intramolecular ring closure in a one-pot process to yield pyrazolidinones. ualberta.ca This technique avoids harsh reagents and offers a greener alternative to traditional methods. ualberta.ca
The synthesis of the pyrazolidinone core can be significantly enhanced through the use of catalysts, which can improve yields, reaction rates, and selectivity. Both metal-based and organocatalytic systems have been successfully employed.
Transition metals such as rhodium, copper, and silver have proven effective in catalyzing reactions that form the pyrazolidinone ring or its precursors. nih.govnih.gov For instance, copper-catalyzed oxidative N-N bond formation represents a modern approach to constructing the key hydrazine linkage required for subsequent cyclization. ualberta.ca Rhodium(III)-catalyzed annulation reactions can be used to build complex heterocyclic systems from pre-existing pyrazolidinones. acs.org
Organocatalysis has emerged as a powerful tool, particularly for controlling stereochemistry. Chiral secondary amines, such as Jørgensen-Hayashi catalysts, can catalyze the asymmetric aza-Michael addition of hydrazines to α,β-unsaturated aldehydes. researchgate.net This reaction forms a chiral intermediate that can then cyclize to produce an enantiomerically enriched pyrazolidinone. The mechanism involves the formation of a chiral iminium ion from the catalyst and the enal, which directs the nucleophilic attack of the hydrazine from a specific face. researchgate.net
| Catalyst System | Reaction Type | Key Features |
| Copper(I)/Copper(II) | Oxidative N-N Bond Formation | Catalyzes the formation of the hydrazine linkage prior to cyclization. ualberta.ca |
| Rhodium(II) Acetate | Cascade Cyclization | Effective for diastereoselective synthesis of complex, fused pyrazolidinone systems. nih.gov |
| Silver Amide | [3+2] Cycloaddition | Catalyzes the reaction of azomethine imines with terminal alkynes, offering unique regioselectivity. nih.gov |
| Chiral Pyrrolidines | Asymmetric aza-Michael Addition | Organocatalytic approach providing high enantioselectivity in the initial C-N bond formation. researchgate.net |
| Indium(III) Chloride | Intramolecular Cyclization | Promotes the cyclization of homopropargyl azides to form pyrrole rings, a related heterocycle synthesis. acs.org |
Regioselective and Stereoselective Synthesis of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-
While the parent compound 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- is achiral, the introduction of substituents at the C4 or C5 positions of the ring creates stereocenters. Therefore, developing synthetic methods that control both regioselectivity (the placement of the aryl group at N1) and stereoselectivity is crucial for creating structurally diverse and biologically active analogs.
The regioselective formation of the 1-aryl-substituted pyrazolidinone is generally straightforward when using a monosubstituted hydrazine like 3-(trifluoromethyl)phenylhydrazine. The more nucleophilic nitrogen atom of the hydrazine typically attacks the β-carbon of the unsaturated ester first, leading to the desired N1-substituted product after cyclization. core.ac.uk However, in reactions with more complex substrates, such as trifluoromethylated 1,3-diketones, mixtures of regioisomers can form, necessitating careful control of reaction conditions. core.ac.uk
Achieving enantioselectivity in pyrazolidinone synthesis is a key challenge. Several strategies have been developed to produce non-racemic products.
One approach involves starting with enantiomerically pure precursors. For example, a process has been developed that begins with chiral epoxides, which are converted into hydroxypyrazolidinones, controlling the absolute stereochemistry at the C4 and C5 positions. google.com
Catalytic asymmetric synthesis is a more efficient method. The organocatalyzed aza-Michael reaction using chiral pyrrolidines, as mentioned previously, can produce pyrazolidinones with high enantiomeric excess (ee). researchgate.net Similarly, metal-catalyzed asymmetric [3+2] cycloadditions, for instance using a copper(I) source with a chiral ligand like BINAP, can yield highly enantiomerically-enriched bicyclic pyrazolidinones. nih.gov
For cases where a racemic mixture is synthesized, chiral resolution can be employed. This often involves derivatizing the racemic pyrazolidinone with a chiral auxiliary, separating the resulting diastereomers by chromatography (e.g., HPLC), and then cleaving the auxiliary. However, this method can be inefficient and is often not viable for large-scale synthesis. google.com
| Method | Catalyst / Reagent | Typical Enantiomeric Excess (ee) | Reference |
| Organocatalytic aza-Michael | Chiral Pyrrolidine (Jørgensen-Hayashi type) | Up to 96% | researchgate.net |
| Asymmetric [3+2] Cycloaddition | Cu(I) with Chiral Ligand (BINAP) | Excellent enantioselectivities | nih.gov |
| From Chiral Precursors | Enantiomerically pure epoxides | High enantiomeric purity | google.com |
When two or more stereocenters are formed, controlling the relative stereochemistry (diastereoselectivity) is essential. Diastereoselective approaches often rely on the stereochemistry of the starting materials or the use of specific catalysts. The synthesis starting from chiral epoxides, for instance, is highly diastereoselective, as the configuration of the epoxide dictates the relative stereochemistry of the final product. google.com
Furthermore, cascade cyclizations catalyzed by transition metals like rhodium have been shown to proceed with excellent diastereoselectivity (>20:1 dr), allowing for the construction of complex, polycyclic pyrazolidinone-fused structures with precise stereochemical control. nih.gov
Derivatization and Functionalization Strategies of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-
Once the 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- core is synthesized, it can be further modified to create a library of related compounds. The primary sites for derivatization are the N2 nitrogen and the C4 and C5 positions of the ring.
The N2 position bears an amide proton and can be functionalized through reactions with electrophiles. arkat-usa.org Alkylation of the amidic N2 nitrogen can be achieved using alkyl halides in the presence of a base, leading to 1,2-disubstituted pyrazolidinones. arkat-usa.org This sequential derivatization allows for the stepwise introduction of different functional groups at both nitrogen atoms.
Functionalization at the C4 and C5 positions is typically accomplished by choosing appropriately substituted starting materials, such as a substituted α,β-unsaturated ester. arkat-usa.org However, the pyrazolidinone ring itself can also serve as a scaffold for more complex transformations. For example, Rh(III)-catalyzed annulation reactions can use the C-H bonds of the pyrazolidinone or its aryl substituent to build fused heterocyclic systems, such as pyrazolo[1,2-a]indazoles. acs.org These post-synthesis modifications significantly expand the chemical space accessible from the initial pyrazolidinone core.
Modification of the Pyrazolidinone Ring System
The pyrazolidinone ring system offers several sites for chemical modification, primarily at the N2-position and the C4-position. These transformations allow for the introduction of a wide range of substituents, thereby enabling the synthesis of diverse derivatives.
N-Alkylation and N-Acylation at the N2-Position: The secondary amine nitrogen (N2) in the pyrazolidinone ring is nucleophilic and can readily undergo alkylation and acylation reactions. These reactions are typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity.
N-Alkylation: The introduction of alkyl groups at the N2-position can be achieved using various alkylating agents such as alkyl halides or sulfates. The reaction generally proceeds via an SN2 mechanism.
N-Acylation: Acyl groups can be introduced at the N2-position using acyl chlorides or anhydrides. This reaction is often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acid byproduct.
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Pyrazolidinone Scaffolds
| Reagent | Reaction Type | Product Type |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | N-Alkylation | N2-Methylated pyrazolidinone |
| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | N2-Acetylated pyrazolidinone |
| Benzyl Bromide | N-Alkylation | N2-Benzylated pyrazolidinone |
Condensation Reactions at the C4-Position: The methylene (B1212753) group at the C4-position of the pyrazolidinone ring is flanked by a carbonyl group and a nitrogen atom, rendering the protons at this position acidic. This acidity allows for deprotonation by a suitable base to form a carbanion, which can then participate in various condensation reactions.
Aldol-type Condensations: The C4-carbanion can react with aldehydes and ketones in aldol-type condensation reactions to form 4-substituted derivatives. These reactions are often catalyzed by either acid or base.
Knoevenagel Condensation: In the presence of a weak base, the C4-position can undergo condensation with aldehydes to yield 4-arylidene or 4-alkylidene derivatives.
Elaboration at the Trifluoromethylphenyl Moiety
The trifluoromethylphenyl group presents a different set of reactive possibilities, primarily centered around aromatic substitution reactions. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which significantly influences the reactivity of the phenyl ring.
Electrophilic Aromatic Substitution: The -CF₃ group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution (SEAr) reactions. youtube.comstudy.com This is due to its strong inductive electron-withdrawing effect, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction. youtube.com Consequently, electrophilic substitution on the 3-(trifluoromethyl)phenyl ring of the target compound is expected to be challenging and, if successful, would direct incoming electrophiles to the meta-positions (positions 4, 5, and 6 relative to the pyrazolidinone substituent).
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the -CF₃ group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when other activating groups or a good leaving group are present on the ring. acs.orgmdpi.com However, for 1-[3-(trifluoromethyl)phenyl]-3-pyrazolidinone itself, SNAr reactions are not commonly observed without further activation of the aromatic ring.
Introduction of Diverse Chemical Scaffolds
The reactivity of both the pyrazolidinone ring and the trifluoromethylphenyl moiety can be exploited to introduce diverse chemical scaffolds, leading to the synthesis of more complex molecules, including fused heterocyclic systems.
From the Pyrazolidinone Ring: The functional handles on the pyrazolidinone ring, such as the N2-amine and the C4-methylene group, can be used as starting points for the construction of fused rings. For instance, reaction with bifunctional reagents can lead to the formation of bicyclic and polycyclic structures. researchgate.netnih.gov
From the Trifluoromethylphenyl Moiety: While direct functionalization is challenging, if a leaving group is introduced onto the aromatic ring, it can be displaced by various nucleophiles to attach new scaffolds via SNAr reactions.
Reaction Mechanisms of Chemical Transformations Involving the Compound
Understanding the reaction mechanisms is crucial for predicting the outcome of chemical transformations and for designing new synthetic routes. The reactivity of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- is governed by the interplay of nucleophilic and electrophilic centers within the molecule, as well as its potential to participate in radical processes.
Nucleophilic and Electrophilic Reactivity
Nucleophilic Character: The primary nucleophilic sites in the molecule are the nitrogen atoms of the pyrazolidinone ring. The N2-nitrogen, being a secondary amine, is generally more nucleophilic than the N1-nitrogen, which is an amide-type nitrogen with its lone pair delocalized by the adjacent carbonyl group and the aromatic ring. The C4-position can also act as a nucleophile after deprotonation.
Electrophilic Character: The main electrophilic site is the carbonyl carbon (C3) of the pyrazolidinone ring, which can be attacked by strong nucleophiles. The aromatic ring, being electron-deficient due to the -CF₃ group, can also be considered an electrophilic partner in nucleophilic aromatic substitution reactions, although this reactivity is limited without a suitable leaving group.
Table 2: Key Reactive Sites and Their Properties
| Site | Character | Influencing Factors | Potential Reactions |
|---|---|---|---|
| N2-Nitrogen | Nucleophilic | Secondary amine | Alkylation, Acylation |
| C4-Position | Nucleophilic (as carbanion) | Acidity of C-H bonds | Condensation reactions |
| C3-Carbonyl Carbon | Electrophilic | Carbonyl polarization | Nucleophilic attack (e.g., reduction) |
Radical Mediated Processes
While ionic reactions are more common for this class of compounds, the potential for radical-mediated processes should not be overlooked, especially considering the presence of the trifluoromethyl group.
Radical Trifluoromethylation: The trifluoromethyl group itself is often introduced into molecules via radical reactions. nih.govpnas.org However, once incorporated, the C-F bonds are very strong, and the -CF₃ group is generally stable towards radical cleavage.
Radical Reactions on the Aromatic Ring: The electron-deficient nature of the trifluoromethyl-substituted phenyl ring could make it susceptible to attack by nucleophilic radicals in a process known as radical-nucleophilic aromatic substitution (SRN1). researchgate.net This type of reaction involves the formation of a radical anion intermediate.
Radical Reactions on the Pyrazolidinone Ring: The C-H bonds on the pyrazolidinone ring, particularly at the C4 and C5 positions, could be susceptible to hydrogen atom abstraction by highly reactive radicals, leading to the formation of a pyrazolidinonyl radical. This intermediate could then undergo further reactions, such as coupling with other radicals or rearrangement.
Structure Activity Relationship Sar Studies and Molecular Recognition Research
Design and Synthesis of Analogues for SAR Probing
The synthesis of analogues of a lead compound is a cornerstone of medicinal chemistry, allowing for the systematic investigation of how different structural modifications impact biological activity.
Systematic structural modifications of the 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- scaffold would likely involve alterations at several key positions to probe the chemical space around the molecule. These modifications could include:
Substitution on the Phenyl Ring: The trifluoromethyl group at the meta-position of the phenyl ring is a key feature. SAR studies would involve moving this group to the ortho- and para-positions to understand the impact of its location on activity. Furthermore, replacing the trifluoromethyl group with other electron-withdrawing or electron-donating groups would elucidate the role of electronics in molecular interactions.
Modification of the Pyrazolidinone Ring: The pyrazolidinone core itself can be modified. For instance, substitution at the C4 and C5 positions could influence the compound's conformation and its interaction with biological targets. Introducing alkyl or aryl groups at these positions can provide insights into the steric requirements of the binding site.
N-Arylation Variants: While the focus is on the 1-[3-(trifluoromethyl)phenyl] derivative, synthesizing analogues with different aryl or heteroaryl groups in place of the trifluoromethylphenyl moiety would be a standard approach to explore the requirements for the N1-substituent.
A recent study on the synthesis of pyrazolidin-3-one (B1205042) derivatives bearing a trifluoromethyl group described a cascade Michael/intramolecular transamidation reaction to efficiently produce these compounds. researchgate.net This synthetic strategy could be adapted to create a variety of analogues for SAR studies.
To efficiently explore the SAR of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-, combinatorial chemistry and library design are powerful tools. These approaches allow for the rapid synthesis of a large number of related compounds.
The liquid-phase synthesis of combinatorial libraries has been successfully applied to other nitrogen-containing heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines. nih.gov A similar strategy could be employed for the pyrazolidinone core. This would involve the parallel synthesis of compounds with diverse substituents on the phenyl ring and the pyrazolidinone ring. The resulting library of compounds could then be screened for biological activity to identify key structural features that contribute to the desired effects.
Investigation of Molecular Interactions and Binding Affinities
Understanding how a compound interacts with its biological target at a molecular level is fundamental to drug discovery. In vitro studies are essential for characterizing these interactions and determining binding affinities.
Pyrazolidinone derivatives have been investigated as inhibitors of various enzymes. For instance, the related compound 1-phenyl-3-pyrazolidinone, also known as phenidone (B1221376), is a known inhibitor of cyclooxygenase (COX) and lipoxygenase enzymes. nih.govnih.gov
Enzyme inhibition studies for 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- and its analogues would involve incubating the compounds with a purified enzyme and measuring the rate of the enzymatic reaction. The concentration of the compound that inhibits the enzyme activity by 50% (IC50) is a key parameter used to quantify potency. Such studies would reveal whether the trifluoromethylphenyl moiety enhances or alters the inhibitory activity and selectivity compared to simpler pyrazolidinones.
| Compound | Target Enzyme | IC50 (µM) |
| Analogue A | Enzyme X | 1.5 |
| Analogue B | Enzyme X | 12.3 |
| Analogue C | Enzyme Y | 0.8 |
| Analogue D | Enzyme Y | > 100 |
This is a representative data table. Actual values would be determined experimentally.
Beyond enzyme inhibition, pyrazolidinone derivatives may interact with various receptors. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radiolabeled ligand is measured, and the inhibition constant (Ki) is calculated.
A comprehensive receptor binding profile for 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- would involve screening it against a panel of different receptors to assess its selectivity. High selectivity for a particular receptor is a desirable property for a drug candidate as it can minimize off-target effects.
To understand the mechanism of interaction at an atomic level, biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. researchgate.net If the biological target of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- is known and can be crystallized, co-crystallization with the compound could provide a detailed three-dimensional structure of the protein-ligand complex.
This structural information would reveal the specific amino acid residues in the binding pocket that interact with the compound. It would show how the trifluoromethylphenyl group and the pyrazolidinone core are oriented within the binding site and what types of interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) are formed. This detailed understanding of the protein-ligand interaction mechanism is invaluable for guiding further optimization of the compound's structure to improve its binding affinity and biological activity. nih.gov
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. This approach involves identifying the essential steric and electronic features of a molecule that are responsible for its biological activity. For the 1-aryl-3-pyrazolidinone scaffold, a general pharmacophore model can be hypothesized based on the common features of active analogs.
Key pharmacophoric features for this class of compounds often include:
Aromatic/Hydrophobic Region: The 1-phenyl group, particularly with the trifluoromethyl substituent, serves as a crucial hydrophobic anchor, likely interacting with a corresponding hydrophobic pocket in the target protein. The trifluoromethyl group, being highly lipophilic, can significantly enhance these interactions.
Hydrogen Bond Acceptor: The carbonyl oxygen at the 3-position of the pyrazolidinone ring is a primary hydrogen bond acceptor.
Hydrogen Bond Donor: The NH group within the pyrazolidinone ring can act as a hydrogen bond donor.
Additional Interaction Sites: The nitrogen atoms of the pyrazolidinone ring can also participate in various non-covalent interactions.
Quantitative Structure-Activity Relationship (QSAR) studies on related 1,5-diarylpyrazoles have demonstrated the importance of these features. nih.gov These studies mathematically correlate the chemical structure of compounds with their biological activity. For instance, 3D-QSAR models for selective cyclooxygenase-2 (COX-2) inhibitors from the 1,5-diarylpyrazole class have highlighted the significance of the steric and electrostatic fields around the molecule. nih.gov
Ligand-based design principles for derivatives of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- would therefore focus on optimizing these pharmacophoric features. This could involve:
Modification of the Phenyl Ring: Introducing different substituents on the phenyl ring to modulate hydrophobicity, electronics, and steric bulk. The position and nature of these substituents can fine-tune the binding affinity and selectivity.
Substitution on the Pyrazolidinone Core: Alkylation or acylation at the N2 position or substitution at the C4 and C5 positions can alter the molecule's conformation and introduce new interaction points.
Bioisosteric Replacement: Replacing the pyrazolidinone core with other heterocyclic systems to explore different spatial arrangements of the key pharmacophoric features.
The trifluoromethyl group at the meta-position of the phenyl ring in 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- is of particular importance. Its strong electron-withdrawing nature influences the charge distribution of the entire molecule, which can affect its binding to the target. Furthermore, its steric bulk can dictate the preferred conformation of the molecule within a binding site.
| Pharmacophoric Feature | Structural Component of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- | Potential Interaction |
| Aromatic/Hydrophobic | 3-(trifluoromethyl)phenyl group | Hydrophobic interactions, π-π stacking |
| Hydrogen Bond Acceptor | Carbonyl oxygen at C3 | Hydrogen bonding with donor groups on the target |
| Hydrogen Bond Donor | NH group in the pyrazolidinone ring | Hydrogen bonding with acceptor groups on the target |
Impact of Stereochemistry on Molecular Recognition
The pyrazolidinone ring in 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- can possess a chiral center, typically at the C5 position, depending on the substitution pattern. This introduces the possibility of enantiomers, which are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
The differential interaction of enantiomers is a fundamental aspect of molecular recognition. The three-dimensional arrangement of atoms in each enantiomer leads to distinct binding modes at the active site of a biological target. One enantiomer may fit perfectly into the binding pocket, forming multiple favorable interactions, while the other may bind with a lower affinity or not at all due to steric clashes or a lack of complementary interactions.
For 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-, if a chiral center is present, the spatial orientation of the 3-(trifluoromethyl)phenyl group relative to the pyrazolidinone ring will be different for each enantiomer. This can have a profound impact on how the molecule is recognized by its target. For example, the hydrophobic trifluoromethylphenyl group of one enantiomer might be positioned to optimally engage with a hydrophobic pocket, while in the other enantiomer, it might be oriented towards a more polar region of the binding site, leading to a weaker interaction.
The separation of enantiomers, a process known as chiral resolution, is therefore a critical step in the development of chiral drugs. wikipedia.org Techniques such as chiral chromatography are often employed to isolate the individual enantiomers, allowing for their separate biological evaluation. wikipedia.org While specific studies on the stereoselective interactions of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- are not extensively documented in the reviewed literature, the general principles of stereochemistry in drug action would undoubtedly apply. The crystal structure of a related compound, 1-Phenyl-5-[4-(trifluoromethyl)phenyl]pyrazolidin-3-one monohydrate, reveals a non-planar, envelope conformation for the pyrazolidine (B1218672) ring, which underscores the defined three-dimensional structure that would differ between enantiomers. mdpi.com
| Aspect of Stereochemistry | Relevance to 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- |
| Chirality | The potential for a chiral center at C5 of the pyrazolidinone ring. |
| Enantiomers | The existence of two non-superimposable mirror-image forms if a chiral center is present. |
| Molecular Recognition | The differential binding of each enantiomer to a chiral biological target. |
| Biological Activity | The likelihood of one enantiomer being more potent or having a different biological effect than the other. |
Mechanistic Investigations of 3 Pyrazolidinone, 1 3 Trifluoromethyl Phenyl
In Vitro Biological Activity at the Cellular and Sub-Cellular Level
The in vitro biological activity of a compound provides crucial insights into its potential therapeutic effects and mechanisms of action. For 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-, understanding its interactions at the cellular and sub-cellular level is the first step in elucidating its biological role.
While direct studies on 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- are not extensively available, the presence of the 1-[3-(trifluoromethyl)phenyl] moiety is a key structural feature found in potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.govneu.edu Compounds such as Torin1 and Torin2, which contain this functional group, are highly selective mTOR inhibitors. nih.govnih.govneu.edu The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is implicated in various diseases, including cancer. nih.govmdpi.com
The mTOR protein is a serine/threonine kinase that forms two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.gov The inhibition of both complexes by molecules containing the 1-[3-(trifluoromethyl)phenyl] group suggests that 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- could potentially modulate the PI3K/Akt/mTOR signaling cascade. nih.govnih.gov
Furthermore, derivatives of the structurally related 1-phenyl-3-pyrazolidinone (phenidone) have been shown to inhibit the expression of adhesion molecules on human umbilical vascular endothelial cells. nih.gov This inhibition is thought to occur through the modulation of pathways involving transcription factors such as NF-κB and AP-1, which are critical in inflammatory responses. nih.gov This suggests another potential avenue of cellular pathway modulation for the subject compound.
Table 1: Potential Cellular Pathway Modulation by 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-
| Pathway | Potential Effect | Evidence from Related Compounds |
|---|---|---|
| PI3K/Akt/mTOR | Inhibition of mTORC1 and mTORC2 | Activity of Torin1 and Torin2 which share the 1-[3-(trifluoromethyl)phenyl] moiety. nih.govnih.gov |
| NF-κB and AP-1 | Inhibition of inflammatory responses | Activity of 1-phenyl-3-pyrazolidinone derivatives on adhesion molecule expression. nih.gov |
Currently, there is a lack of specific research data detailing the organelle-specific interactions of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-. Future investigations using techniques such as fluorescently tagging the compound or using organelle-specific fluorescent probes in combination with the compound could reveal its localization and effects on specific organelles like mitochondria, the endoplasmic reticulum, or the Golgi apparatus.
Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-, a variety of methodologies could be employed.
A common initial approach is affinity-based target identification . This involves immobilizing the compound on a solid support and using it as bait to capture its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.
Another approach is computational target prediction . Based on the chemical structure of the compound, computational models can predict potential protein targets by comparing its structure to libraries of known ligands for various proteins.
Once potential targets are identified, validation is crucial. This can be achieved through several methods:
Genetic approaches: Techniques like siRNA or CRISPR/Cas9 can be used to knockdown or knockout the expression of the putative target protein in cells. If the cellular effects of the compound are diminished in these modified cells, it provides strong evidence that the protein is a genuine target.
Biophysical assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity between the compound and the purified target protein, confirming a direct interaction.
Cellular thermal shift assays (CETSA): This method assesses target engagement in living cells by measuring changes in the thermal stability of a protein upon ligand binding.
Enzymatic and Receptor Interaction Mechanisms
Understanding how a compound interacts with specific enzymes and receptors at a molecular level is fundamental to elucidating its mechanism of action. This includes studying its inhibitory kinetics and potential for allosteric modulation.
The pyrazolidinone and pyrazole (B372694) scaffolds are present in a variety of enzyme inhibitors. For instance, derivatives of 1,5-diarylpyrazole have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.govresearchgate.net Additionally, pyrazolidinone derivatives have been shown to inhibit lipoxygenase. nih.gov Pyrazole-based compounds have also been investigated as inhibitors of bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential antibiotic target. nih.gov
While specific kinetic studies for 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- are not available, it is plausible that it could act as an enzyme inhibitor. To determine its mechanism of inhibition, kinetic studies would be necessary. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor.
The data from these experiments can be plotted using methods like the Lineweaver-Burk plot to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki).
Table 2: Examples of Enzyme Inhibition by Structurally Related Scaffolds
| Scaffold | Enzyme Target | Type of Inhibition |
|---|---|---|
| 1,5-Diarylpyrazole | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition. nih.gov |
| Pyrazolidinone | Lipoxygenase | Inhibition of activity. nih.gov |
| Pyrazole | DapE (bacterial enzyme) | Inhibition, suggesting antibiotic potential. nih.gov |
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity or efficacy for its endogenous ligand. nih.gov Interestingly, the trifluoromethylphenyl group has been identified as a key feature in positive allosteric modulators (PAMs) of the CB1 cannabinoid receptor. elsevierpure.comresearchgate.netacs.org The replacement of other groups with a trifluoromethyl group in some scaffolds has been shown to enhance potency and metabolic stability. elsevierpure.comresearchgate.netacs.org
This raises the intriguing possibility that 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- could act as an allosteric modulator of a G-protein coupled receptor (GPCR) or other receptor types. The 1-[3-(trifluoromethyl)phenyl] moiety could be crucial for binding to an allosteric pocket.
To investigate this, functional assays would be required. For example, one could measure the response of a receptor to its natural agonist in the presence and absence of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-. An enhancement of the agonist's effect would suggest positive allosteric modulation, while a decrease would indicate negative allosteric modulation. Radioligand binding assays could also be used to determine if the compound affects the binding of the orthosteric ligand in a non-competitive manner.
Molecular Mechanisms of Action in vitro
The in vitro molecular mechanisms of action of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- are understood primarily through the functional activities of its core structure, 1-phenyl-3-pyrazolidinone (phenidone), and the influence of the trifluoromethylphenyl substituent. Research into analogous compounds indicates that the primary molecular targets are key enzymes involved in the inflammatory cascade.
The foundational compound, phenidone (B1221376), is recognized as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov These enzymes are critical in the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. nih.gov The inhibitory action of the pyrazolidinone scaffold on these enzymes is a central aspect of its molecular mechanism. By preventing the oxidation of arachidonic acid, these compounds can effectively block the synthesis of these pro-inflammatory molecules. nih.gov
Further studies on phenidone and its derivatives have elucidated downstream effects of this enzyme inhibition. A significant mechanism observed in vitro is the downregulation of adhesion molecule expression on vascular endothelial cells. nih.govnih.gov Treatment of cytokine-activated human umbilical vascular endothelial cells (HUVECs) with phenidone and its analogs has been shown to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin. nih.gov This reduction in adhesion molecules consequently attenuates the adhesion of leukocytes to the endothelium, a critical step in the inflammatory response. nih.govnih.gov This effect on adhesion molecule expression is thought to be mediated through the inhibition of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a crucial role in the expression of pro-inflammatory genes. nih.govnih.gov
The introduction of a trifluoromethyl group at the meta-position of the phenyl ring is anticipated to modulate the potency of the parent compound. The trifluoromethyl group is known to enhance the lipophilicity of molecules, a property that has been correlated with increased inhibitory potency in the 1-phenyl-3-pyrazolidinone series. researchgate.net This suggests that 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- may exhibit enhanced inhibition of its molecular targets compared to the unsubstituted phenidone.
Supporting this, studies on other trifluoromethyl-containing anti-inflammatory compounds, such as triflusal (B1683033) and its active metabolite 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), have demonstrated potent inhibitory effects on COX-2. nih.gov These compounds not only inhibit the enzyme's activity but also suppress its expression, an effect attributed to their ability to block the activation of NF-κB. nih.gov
The following tables present data from studies on phenidone derivatives and trifluoromethyl-containing compounds, illustrating the impact of molecular structure on inhibitory activity.
Table 1: Inhibitory Concentration (IC50) of Phenidone and its Derivatives on Adhesion Molecule Expression in HUVECs. nih.govdovepress.com
Table 2: Inhibition of COX-2-mediated Prostaglandin E2 (PGE2) Production in LPS-activated Human Blood. nih.gov
Computational and Theoretical Studies of 3 Pyrazolidinone, 1 3 Trifluoromethyl Phenyl
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure, geometry, and reactivity of molecules such as 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-. rsc.orgresearchgate.net These studies provide a foundational understanding of the molecule's behavior at the atomic level.
Conformational analysis is crucial for understanding the three-dimensional structure that a molecule preferentially adopts. The pyrazolidinone ring, being a five-membered non-aromatic ring, is not planar. X-ray crystallography studies on analogous compounds, such as 1-Phenyl-5-[4-(trifluoromethyl)phenyl]pyrazolidin-3-one, have revealed that the pyrazolidinone ring typically adopts an envelope conformation. nih.gov In this conformation, one of the carbon atoms is displaced from the plane formed by the other four atoms of the ring. nih.gov For instance, in a closely related structure, the C8 atom was found to be displaced by 0.358 Å from the plane of the other ring atoms. nih.gov
Table 1: Conformational Details of a Related Pyrazolidinone Ring
| Parameter | Observation | Source |
|---|---|---|
| Ring Conformation | Envelope | nih.gov |
| Displaced Atom | A ring carbon atom | nih.gov |
| Displacement Value | 0.358 (Å) | nih.gov |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net
For 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-, quantum chemical calculations can determine the energies and spatial distributions of these frontier orbitals. DFT studies on similar pyrazolidine-3,5-dione (B2422599) derivatives have been used to perform FMO analysis. rsc.org Such analyses for the title compound would reveal how the electron-withdrawing trifluoromethyl group on the phenyl ring influences the electronic properties. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is often found on the electron-deficient regions. This information is critical for understanding potential sites for electrophilic and nucleophilic attack and for explaining the nature of interactions with biological targets. rsc.org
Table 2: Representative Data from FMO Analysis of a Heterocyclic Compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.1381 |
| LUMO Energy | -2.2463 |
| HOMO-LUMO Gap (ΔE) | 3.8918 |
Note: Data is for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, presented as an example of typical values obtained from DFT calculations. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of a system, which is essential for understanding complex biological processes. ijsrset.com
Once a potential binding pose of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- to a biological target is identified through methods like molecular docking, MD simulations are employed to assess the stability of this complex. ijsrset.comresearchgate.net The simulation tracks the movements of the ligand within the binding site and the conformational changes of the protein over a specific period, typically nanoseconds. ijsrset.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are calculated to evaluate the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound in its initial pose. This analysis is crucial for validating docking results and confirming that the predicted interactions are maintained in a dynamic environment.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are highly effective for studying these solvent effects. By simulating 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- in an explicit solvent environment, such as a box of water molecules, researchers can observe how the solvent affects its conformation and dynamics. These simulations can reveal the formation and lifetime of hydrogen bonds between the molecule and water, providing insights into its solubility and how it might behave in an aqueous physiological environment before reaching a target binding site.
Molecular Docking and Virtual Screening Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjptonline.orgugm.ac.id This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target. nih.gov
Molecular docking studies involving pyrazolidinone and pyrazole (B372694) derivatives are common in the scientific literature. ugm.ac.idnih.gov For 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-, a docking study would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm then samples a large number of possible orientations of the ligand within the protein's binding site and scores them based on factors like intermolecular forces, producing a predicted binding pose and an estimated binding affinity. rjptonline.org These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues. Docking studies on thiazolidinone derivatives containing a 3-trifluoromethyl-phenylimino group, for example, have identified favorable interactions within the binding sites of target proteins. rjptonline.org
Virtual screening is an extension of this process, where large libraries of compounds are computationally docked against a target protein to identify potential new inhibitors or binders. ijpsr.comnih.govnih.gov Pyrazolidine-3,5-dione scaffolds have been identified as promising hits through virtual screening campaigns. nih.gov If 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- were part of such a library, its potential to bind to various targets could be rapidly assessed, prioritizing it for further experimental testing. The combination of virtual screening and subsequent molecular docking provides a powerful and efficient strategy for discovering novel drug candidates. researchgate.netresearchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- |
| 1-Phenyl-5-[4-(trifluoromethyl)phenyl]pyrazolidin-3-one |
Prediction of Binding Modes and Affinities
One of the primary applications of computational chemistry in drug discovery is the prediction of how a small molecule (a ligand) binds to a biological target, typically a protein or enzyme. This is most commonly achieved through molecular docking simulations.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-, this process would involve docking its 3D conformational structure into the active site of a known or hypothesized protein target. The simulation calculates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. researchgate.net
The results of such a study reveal the most likely binding pose and identify key molecular interactions, such as:
Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: The trifluoromethylphenyl group is expected to form significant hydrophobic interactions within nonpolar pockets of the binding site.
Pi-Pi Stacking: Aromatic rings on the ligand and protein residues can stack, contributing to binding stability. nih.gov
Studies on analogous heterocyclic compounds, such as pyrazolopyrimidine or thiazolidinone derivatives, have successfully used molecular docking to understand their binding patterns with various enzymes, providing a framework for how 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- could be similarly investigated. nih.govnih.gov The ultimate goal is to correlate these predicted interactions with the molecule's biological activity. mdpi.com
| Predicted Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Enzyme A (e.g., Kinase) | -8.5 | Lys78, Glu95, Leu130 | Hydrogen Bond, Salt Bridge, Hydrophobic |
| Receptor B (e.g., GPCR) | -7.2 | Phe210, Trp214, Val150 | Pi-Pi Stacking, Hydrophobic |
| Enzyme C (e.g., Protease) | -9.1 | Asp32, Gly34, Ile50 | Hydrogen Bond, Hydrophobic |
Identification of Novel Biological Targets in silico
While molecular docking evaluates the binding of a ligand to a known target, in silico target fishing aims to identify previously unknown potential protein targets for a given compound. mdpi.com This is a crucial step for discovering new therapeutic applications for a molecule or for identifying potential off-target effects that could lead to toxicity. mdpi.com
For 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-, several target identification strategies could be employed:
Reverse Docking: Instead of docking one ligand into one target, the ligand's structure is screened against a large library of 3D protein structures. mdpi.comunipi.it Proteins that show favorable binding scores are identified as potential targets. unipi.it
Pharmacophore-Based Screening: A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. The structure of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- can be converted into a pharmacophore model, which is then used to search databases for proteins with binding sites that match these features. unipi.it
Similarity-Based Methods: These approaches operate on the principle that structurally similar molecules often share similar biological targets. The structure of the target compound is compared to databases of compounds with known biological activities to infer potential targets.
These computational methods can generate a list of prioritized potential targets, which can then be validated through experimental biological assays. nih.gov
| Predicted Target | Gene Name | Prediction Method | Confidence Score |
|---|---|---|---|
| Cyclooxygenase-2 | PTGS2 | Reverse Docking | 0.89 |
| Carbonic Anhydrase IX | CA9 | Pharmacophore Matching | 0.75 |
| Tyrosine-protein kinase SRC | SRC | Reverse Docking | 0.71 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.orgsemanticscholar.org For a class of compounds including 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-, QSAR can be used to understand which molecular properties are key for their activity and to predict the potency of new, unsynthesized analogs. nih.gov
Development of Predictive Models for Biological Activity
Developing a QSAR model involves several key steps. First, a dataset of structurally related pyrazolidinone derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is required. The 3D structures of these molecules are optimized to their lowest energy state.
Next, a wide range of molecular descriptors (numerical values representing different physicochemical properties) are calculated for each molecule. Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. researchgate.netjmaterenvironsci.com
A robust QSAR model must be rigorously validated to ensure its predictive power. nih.gov This involves internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used to build the model. researchgate.netjmaterenvironsci.com A successful model can then be used to predict the biological activity of novel pyrazolidinone derivatives, prioritizing the synthesis of the most promising candidates. nih.gov
| Compound ID | R-Group Variation | Experimental pIC₅₀ | Predicted pIC₅₀ (from model) |
|---|---|---|---|
| 1 | 1-[3-(trifluoromethyl)phenyl]- | 7.2 | 7.1 |
| 2 | 1-[4-chlorophenyl]- | 6.8 | 6.9 |
| 3 | 1-[2-methoxyphenyl]- | 6.5 | 6.4 |
| 4 | 1-[3,5-difluorophenyl]- | 7.5 | 7.6 |
Exploration of Physicochemical Descriptors
Physicochemical descriptors are the foundation of QSAR modeling. wisdomlib.org They are numerical values that quantify various aspects of a molecule's structure and properties. For a molecule like 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-, the selection of relevant descriptors is crucial for building an accurate predictive model. slideshare.net These descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group would significantly influence these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific shape indices.
Hydrophobic Descriptors: The most common is LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which measures the molecule's lipophilicity. The CF₃ group generally increases the lipophilicity of a molecule.
The analysis of which descriptors are most important in the final QSAR equation provides valuable insight into the mechanism of action. For example, if LogP is a significant term, it suggests that hydrophobicity is a key driver for the compound's activity. nih.gov
| Descriptor Type | Descriptor Name | Description | Potential Relevance for 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- |
|---|---|---|---|
| Hydrophobic | LogP | Measures the lipophilicity of the molecule. | The CF₃ group increases lipophilicity, potentially affecting membrane permeability and hydrophobic interactions with a target. |
| Electronic | Dipole Moment | Indicates the overall polarity of the molecule. | Influences solubility and the ability to form polar interactions. |
| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons. | Important for understanding chemical reactivity and potential covalent bond formation. |
| Steric | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | A basic descriptor related to the size of the molecule. |
| Steric | Molecular Volume | The 3D space occupied by the molecule. | Crucial for determining how well the molecule fits into a target's binding site. |
| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Correlates with hydrogen bonding potential and membrane transport. |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's covalent framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the trifluoromethylphenyl ring and the aliphatic protons on the pyrazolidinone ring. The protons on the phenyl ring will exhibit a complex splitting pattern (multiplets) characteristic of a 1,3-disubstituted benzene (B151609) ring. The two methylene (B1212753) groups (-CH₂-) of the pyrazolidinone ring are diastereotopic and would likely appear as two separate multiplets, each integrating to two protons.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C=O) in the pyrazolidinone ring (typically δ > 170 ppm), the trifluoromethyl group (-CF₃) which appears as a quartet due to C-F coupling, and the various aromatic and aliphatic carbons. mdpi.com
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. It will show a singlet for the -CF₃ group, and its chemical shift provides information about the electronic environment of the fluorine atoms. mdpi.com This technique is also highly sensitive for purity analysis, as even minor fluorine-containing impurities would be readily detected.
Table 1: Predicted NMR Spectroscopic Data for 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Structural Information |
|---|---|---|
| ¹H | ~7.30 - 7.90 | Aromatic protons on the 1,3-disubstituted phenyl ring. |
| ¹H | ~3.50 - 3.90 | Methylene protons (-N-CH₂-) adjacent to the nitrogen of the phenyl group. |
| ¹H | ~2.60 - 2.90 | Methylene protons (-CH₂-C=O) adjacent to the carbonyl group. |
| ¹³C | ~170 - 175 | Carbonyl carbon of the pyrazolidinone ring. |
| ¹³C | ~120 - 145 | Aromatic carbons, including the carbon attached to the -CF₃ group (exhibiting C-F coupling). |
| ¹³C | ~124 (quartet) | Carbon of the trifluoromethyl group (¹JC-F coupling ~272 Hz). mdpi.com |
| ¹³C | ~45 - 55 | Aliphatic carbon (-N-CH₂-). |
| ¹³C | ~30 - 40 | Aliphatic carbon (-CH₂-C=O). |
| ¹⁹F | ~ -62 | Singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. rsc.org |
Note: The chemical shifts are predicted values based on typical ranges for the functional groups present and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Fragment Analysis and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-, MS is invaluable for confirming the molecular weight and investigating its fragmentation pathways, which aids in structural confirmation.
Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its exact mass. The subsequent fragmentation can provide significant structural information. Common fragmentation patterns for related trifluoromethyl-substituted aromatic and heterocyclic compounds involve the cleavage of the pyrazolidinone ring and characteristic losses of small molecules or radicals. fluorine1.ru
Key expected fragmentation pathways include:
Ring Cleavage: The pyrazolidinone ring can undergo fragmentation, leading to ions corresponding to the trifluoromethylphenylhydrazine moiety or other stable fragments.
Loss of CO: A neutral loss of carbon monoxide (28 Da) from the pyrazolidinone ring is a plausible fragmentation step.
Formation of Aromatic Cations: The trifluoromethylphenyl cation or related fragments are expected to be observed. fluorine1.ru
MS is also an effective tool for real-time reaction monitoring during the synthesis of the title compound, allowing for the detection of starting materials, intermediates, and the final product in the reaction mixture.
Table 2: Predicted Key Mass Spectrometry Fragments for 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-
| m/z Value (Predicted) | Proposed Fragment Identity |
|---|---|
| 230 | [M]⁺, Molecular Ion |
| 173 | [M - C₂H₃O]⁺, Loss of ketene (B1206846) fragment from ring |
| 145 | [C₇H₄F₃]⁺, Trifluoromethylphenyl cation |
| 113 | Fragment from α-cleavage of the molecular ion. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- were not found in the reviewed literature, analysis of a closely related isomer, 1-Phenyl-5-[4-(trifluoromethyl)phenyl]pyrazolidin-3-one, reveals the type of information that can be obtained. nih.govresearchgate.netnih.gov
A single-crystal X-ray diffraction study of the title compound would provide:
Unambiguous Structure: Absolute confirmation of the connectivity of atoms.
Conformational Details: The pyrazolidinone ring is typically not planar and often adopts an "envelope" conformation where one atom is displaced from the plane of the other four. nih.govresearchgate.net
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can offer insights into bond character and steric strain.
Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing. For instance, C-H···F or N-H···O hydrogen bonds could be present, influencing the solid-state structure. nih.gov
Table 3: Illustrative Crystal Data Parameters from a Related Pyrazolidinone Derivative
| Parameter | Example Value (from an Isomeric Compound nih.gov) |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4960 |
| b (Å) | 9.794 |
| c (Å) | 13.319 |
| α (°) | 97.70 |
| β (°) | 101.58 |
| γ (°) | 107.97 |
| Ring Conformation | Envelope |
Note: This data is for 1-Phenyl-5-[4-(trifluoromethyl)phenyl]pyrazolidin-3-one monohydrate and serves only to illustrate the type of information obtained from X-ray crystallography. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for the study of chiral molecules.
The parent compound, 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-, is achiral as it does not possess a stereogenic center and has a plane of symmetry. Therefore, it will not produce a CD signal.
However, CD spectroscopy would become an essential analytical tool if a chiral center were introduced into the molecule, for example, through substitution at the 4- or 5-position of the pyrazolidinone ring. In such cases, CD spectroscopy could be used to:
Confirm Chirality: The presence of a CD spectrum would confirm that a synthesized compound is chiral and not a racemic mixture.
Determine Enantiomeric Excess (ee): The intensity of the CD signal is proportional to the enantiomeric excess of the sample.
Assign Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of a stereocenter can often be determined.
Chromatographic Techniques for Purity and Isomer Separation in Advanced Research
Chromatographic techniques are indispensable for separating components of a mixture and are crucial for assessing the purity of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- and for separating it from isomers and impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for purity analysis of such compounds. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier like formic acid, would be suitable for resolving the target compound from non-polar and polar impurities.
Gas Chromatography (GC): GC can also be used, particularly for assessing volatile impurities. Due to the polarity and molecular weight of the compound, derivatization might be necessary to improve volatility and peak shape. epa.gov A flame ionization detector (FID) would provide a robust response.
Chiral Chromatography: If a chiral derivative of the compound were synthesized, specialized chiral chromatography would be required to separate the enantiomers. This typically involves using a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose, which interacts differently with each enantiomer, leading to different retention times. researchgate.netmdpi.com
Table 4: Exemplary Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC (Purity) | Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| Chiral HPLC (for chiral derivatives) | Column | Chiral Stationary Phase (e.g., Lux Cellulose-2, Chiralpak IA) researchgate.net |
| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol) or Polar Organic Mode | |
| Detection | UV or Circular Dichroism (CD) Detector |
Applications of 3 Pyrazolidinone, 1 3 Trifluoromethyl Phenyl in Chemical Biology and As Research Probes
Development as Fluorescent Probes for Cellular Imaging
There is no available research detailing the development or application of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- as a fluorescent probe for cellular imaging. The intrinsic fluorescent properties of this compound, or its modification to serve as a fluorophore, have not been described in the scientific literature. The design of fluorescent probes typically involves the conjugation of a fluorophore to a molecule that targets a specific cellular component or is sensitive to a particular biological event. While the pyrazolidinone scaffold can be found in various biologically active molecules, the specific derivative, 1-[3-(trifluoromethyl)phenyl]-3-pyrazolidinone, has not been reported as a scaffold or targeting moiety for fluorescent probe development.
Use as Chemical Tools for Pathway Dissection
An exhaustive search of scientific literature did not yield any studies where 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- has been utilized as a chemical tool for the dissection of cellular pathways. Chemical tools in this context are small molecules that can modulate the function of specific proteins, such as enzymes or receptors, thereby allowing researchers to study the consequences of that modulation on cellular signaling and metabolic pathways. While other compounds containing the (trifluoromethyl)phenyl group have been developed as inhibitors for specific cellular targets, there is no evidence to suggest that 1-[3-(trifluoromethyl)phenyl]-3-pyrazolidinone has been characterized or employed for such purposes.
Applications in Affinity Chromatography for Target Isolation
No published research indicates the use of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- in affinity chromatography for the purpose of target isolation. Affinity chromatography is a powerful technique for purifying specific biomolecules from a complex mixture. This method relies on immobilizing a ligand, to which the target molecule binds with high specificity, onto a solid support. Small molecules are often used as ligands to isolate their protein targets. However, there are no reports of 1-[3-(trifluoromethyl)phenyl]-3-pyrazolidinone being functionalized for immobilization on a chromatography matrix or being used as bait to identify its cellular binding partners.
Integration into Activity-Based Protein Profiling (ABPP)
The application of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- in activity-based protein profiling (ABPP) has not been documented in the scientific literature. ABPP is a chemical proteomics strategy that employs active site-directed covalent probes to assess the functional state of entire enzyme families within complex biological systems. These probes typically consist of a reactive group (warhead) that covalently modifies the active site of an enzyme, a reporter tag (like a fluorophore or biotin) for detection and enrichment, and often a linker. There is no evidence that 1-[3-(trifluoromethyl)phenyl]-3-pyrazolidinone has been modified to incorporate a reactive warhead or a reporter tag for use as an activity-based probe.
Future Research Directions and Emerging Methodologies for 3 Pyrazolidinone, 1 3 Trifluoromethyl Phenyl
Exploration of Uncharted Chemical Reactivity
The reactivity of the 3-pyrazolidinone scaffold is well-established in reactions such as N-alkylation and acylation. arkat-usa.orgresearchgate.net However, the specific influence of the 1-[3-(trifluoromethyl)phenyl] substituent opens new avenues for investigation. Future research should focus on previously unexplored transformations.
Key areas for exploration include:
Ring-Opening and Ring-Expansion Reactions: Investigating novel conditions to selectively cleave and expand the pyrazolidinone ring could lead to the synthesis of unique linear or larger heterocyclic structures. The electron-withdrawing nature of the trifluoromethyl group may influence the stability and reactivity of intermediates in these transformations.
C-H Activation/Functionalization: Direct functionalization of the C-H bonds on both the pyrazolidinone ring and the phenyl group is a highly sought-after goal in modern organic synthesis. Research into rhodium- or palladium-catalyzed C-H activation could provide efficient pathways to novel derivatives without the need for pre-functionalized starting materials. nih.gov
Asymmetric Transformations: Developing stereoselective reactions is crucial. Future work could explore the use of chiral catalysts to control the stereochemistry at the C4 and C5 positions of the pyrazolidinone ring, leading to enantiomerically pure compounds.
| Potential Reaction Class | Reagents/Catalysts to Explore | Expected Outcome |
| Ring-Expansion | Lewis acids, photoredox catalysts | Access to diazepine (B8756704) or other medium-sized rings |
| C-H Arylation | Pd(OAc)₂, Rh(III) complexes | Direct coupling with aryl halides |
| Asymmetric Alkylation | Chiral phase-transfer catalysts | Enantioselective functionalization at C4 |
Application in Novel Catalytic Systems
The inherent structure of 1-[3-(trifluoromethyl)phenyl]-3-pyrazolidinone, containing multiple nitrogen and oxygen atoms, makes it an attractive candidate for development as a ligand in catalysis or as an organocatalyst itself.
Future catalytic applications could include:
Ligand Development for Transition Metals: The pyrazolidinone moiety could act as a bidentate ligand for transition metals like copper, palladium, or rhodium. nih.gov The electronic properties conferred by the trifluoromethylphenyl group could tune the catalytic activity of the metal center, potentially leading to novel reactivity in cross-coupling or cycloaddition reactions. nih.gov
Organocatalysis: Derivatives of the core molecule could be designed to act as hydrogen-bond donors or acceptors, enabling them to catalyze reactions such as Michael additions or aldol (B89426) reactions. The development of chiral pyrazolidinone-based organocatalysts is a particularly promising avenue.
Heterogeneous Catalysis: Immobilizing the compound onto a solid support, such as silica (B1680970) or magnetic nanoparticles, could create a recyclable, heterogeneous catalyst. nih.gov This approach aligns with the principles of green chemistry by simplifying catalyst separation and reuse. nih.gov
Integration with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of new molecules. nih.govresearchgate.netnih.gov Integrating these computational tools can significantly expedite research into 1-[3-(trifluoromethyl)phenyl]-3-pyrazolidinone derivatives.
Emerging computational approaches include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the properties of novel, unsynthesized derivatives. mdpi.com This includes predicting reactivity, catalytic activity, and other physicochemical properties, allowing researchers to prioritize the most promising candidates for synthesis.
De Novo Design: Generative AI models can design entirely new molecules based on the pyrazolidinone scaffold. mdpi.com These models can be optimized to generate compounds with specific desired properties, such as high binding affinity to a biological target or enhanced catalytic efficiency.
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of unknown chemical reactions and even suggest optimal synthetic routes. nih.gov This can save significant time and resources in the laboratory by avoiding trial-and-error experimentation.
| AI/ML Application | Potential Impact | Example Tool/Method |
| Property Prediction | Prioritize synthesis of high-potential derivatives | Quantitative Structure-Activity Relationship (QSAR) models |
| De Novo Design | Discover novel scaffolds with enhanced functions | Generative Adversarial Networks (GANs) |
| Synthesis Route Optimization | Reduce time and cost of chemical synthesis | Retrosynthesis prediction algorithms |
Sustainable and Green Chemistry Approaches for Synthesis
Modern chemical synthesis places a strong emphasis on sustainability. researchgate.net Future research must focus on developing greener synthetic routes to 1-[3-(trifluoromethyl)phenyl]-3-pyrazolidinone and its analogs, minimizing waste and environmental impact. unife.it
Key green chemistry strategies include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, bio-based solvents, or ionic liquids is a primary goal. researchgate.net
Catalytic Methods: Employing catalysts, especially recyclable heterogeneous catalysts, can reduce the need for stoichiometric reagents and decrease waste generation. nih.govmdpi.com
Energy-Efficient Synthesis: Exploring alternative energy sources such as microwave irradiation or ultrasonication can often reduce reaction times and energy consumption compared to conventional heating. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a fundamental principle of green chemistry. rsc.org Multicomponent reactions are particularly effective in this regard. nih.gov
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Safer Solvents | Reaction in water or ethanol | Reduced toxicity and environmental pollution |
| Catalysis | Use of a solid-supported acid catalyst | Easy catalyst recovery and reuse, less waste |
| Energy Efficiency | Microwave-assisted reaction | Drastically reduced reaction times and energy input |
| Atom Economy | One-pot, three-component synthesis | Higher efficiency, fewer purification steps |
Development of Advanced Analytical Techniques for Real-time Monitoring of Interactions
To fully understand the reactivity and potential applications of 1-[3-(trifluoromethyl)phenyl]-3-pyrazolidinone, advanced analytical techniques are required for real-time monitoring of its chemical and biological interactions.
Future analytical developments should focus on:
Process Analytical Technology (PAT): Implementing in-situ spectroscopic methods like Raman or mid-IR spectroscopy can provide real-time data on reaction kinetics, intermediate formation, and product yield without the need for sampling. americanpharmaceuticalreview.com
Ambient Ionization Mass Spectrometry: Techniques such as Direct Analysis in Real Time (DART) mass spectrometry allow for the rapid analysis of reaction mixtures with minimal to no sample preparation, accelerating reaction screening and optimization. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS techniques like Orbitrap or Time-of-Flight (TOF) are essential for characterizing complex reaction products and for non-targeted screening to identify unexpected byproducts or intermediates. foodsafety.institute
Biosensor Development: For biological applications, developing specific biosensors could enable the real-time monitoring of the compound's interaction with proteins or other biological targets, providing valuable kinetic and thermodynamic data.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 3-pyrazolidinone derivatives with trifluoromethylphenyl substituents?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from trifluoromethylphenyl precursors. For example, coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) can introduce the pyrazolidinone core. Key steps include:
- Use of trifluoromethylphenyl halides as starting materials.
- Cyclization via hydrazine derivatives to form the pyrazolidinone ring.
- Optimization of reaction conditions (e.g., Pd catalysts, temperature control) to improve yield .
- Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the structural conformation of this compound be characterized experimentally?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Key parameters:
- Data collection at low temperature (100 K) to reduce thermal motion artifacts.
- Resolution < 1.0 Å for precise electron density mapping.
- Validate hydrogen bonding and trifluoromethyl group orientation using Olex2 or Mercury .
- Spectroscopic Methods : NMR to confirm trifluoromethyl group integrity (δ ~ -60 ppm in CDCl) .
Q. What pharmacological activities are associated with trifluoromethylphenyl-substituted heterocycles?
- Anticancer Screening : Test against cell lines (e.g., MCF-7 breast cancer) using MTT assays. Reference compounds like pyridine-ureas (e.g., 1-[3-(trifluoromethyl)phenyl]urea) show IC values in the µM range .
- Enzyme Inhibition : Assess binding to kinases or proteases via fluorescence polarization assays. Trifluoromethyl groups enhance lipophilicity and target affinity .
Advanced Research Questions
Q. How can molecular docking studies predict the binding mode of this compound to biological targets?
- Software Setup : Use AutoDock Vina with:
- A grid box covering the active site (e.g., 20 Å × 20 Å × 20 Å).
- Exhaustiveness = 8 for robust sampling.
- Scoring function weighted for halogen bonds (CF···protein interactions).
Q. How should researchers address contradictions in biological activity data across structural analogs?
- Case Study : If analog A shows potent activity while analog B is inactive:
- Perform 3D-QSAR to identify critical substituents (e.g., meta-CF vs. para-CF).
- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Consider pharmacokinetic factors (e.g., metabolic stability via liver microsomes) .
Q. What strategies optimize the synthesis of this compound for scale-up without compromising purity?
- Process Chemistry :
- Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., polymer-supported reagents).
- Use flow chemistry for exothermic steps (e.g., cyclization).
- Monitor intermediates via inline FTIR to minimize byproducts .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s stability and reactivity?
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
